REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[C:3]1(C(O)=O)[CH2:5][CH2:4]1.C1C=CC(OP([O:23][C:24]2C=CC=CC=2)(N=[N+]=[N-])=O)=CC=1.C([N:32](CC)CC)C>C1(C)C=CC=CC=1>[N:32]([C:3]1([C:2]([F:1])([F:9])[F:10])[CH2:4][CH2:5]1)=[C:24]=[O:23]
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Name
|
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
FC(C1(CC1)C(=O)O)(F)F
|
Name
|
diphenylphosphonic azide
|
Quantity
|
36 μL
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
|
Name
|
|
Quantity
|
18 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)C1(CC1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |